molecular formula C15H24O B3429334 SANTALOL CAS No. 73890-74-1

SANTALOL

Cat. No.: B3429334
CAS No.: 73890-74-1
M. Wt: 220.35 g/mol
InChI Key: OJYKYCDSGQGTRJ-INLOORNJSA-N
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Description

Santalol is a naturally occurring sesquiterpene alcohol found predominantly in sandalwood oil, which is extracted from the heartwood of the sandalwood tree (Santalum album). The compound is primarily responsible for the characteristic woody fragrance of sandalwood oil and is highly valued in the perfume industry. This compound exists in two main isomeric forms: alpha-santalol and beta-santalol, with alpha-santalol being more abundant .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of santalol has been a subject of research for many years. Early attempts at total synthesis were met with low yields and imprecise stereochemistry. significant advancements were made in the 1970s. One notable method involves the use of a modified Wittig reaction to form the double bond in the side chain, starting from an available aldehyde derivative of the tricyclic structure. Another method involves starting with a tricyclic bromide and attaching it to a lithiated propyne, followed by reduction of the triple bond to an olefin and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound has shifted towards biotechnological methods due to the high cost and limited availability of natural sandalwood. One such method involves the use of the bacterium Rhodobacter sphaeroides to ferment cornstarch-derived sugars, producing this compound in a ratio similar to that found in natural sandalwood oil . This method not only reduces costs but also helps in conserving sandalwood trees.

Chemical Reactions Analysis

Types of Reactions

Santalol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound, which can be further utilized in different chemical processes .

Scientific Research Applications

Santalol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology and medicine, this compound has been studied for its antimicrobial, anti-inflammatory, and anticancer properties. It has shown promise in inhibiting the growth of various cancer cells, including breast and prostate cancer cells . In the industry, this compound is a key ingredient in the formulation of perfumes, cosmetics, and aromatherapy products due to its pleasant fragrance and therapeutic properties .

Comparison with Similar Compounds

Santalol is often compared with other sesquiterpenes found in sandalwood oil, such as santalene and bergamotol. While all these compounds contribute to the overall fragrance and therapeutic properties of sandalwood oil, this compound is unique due to its higher abundance and more pronounced biological activities . Similar compounds include:

This compound’s unique combination of fragrance and biological activities makes it a valuable compound in various applications.

Properties

IUPAC Name

(E)-2-methyl-5-[(1S,2S,4R)-2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl]pent-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13/h5,13-14,16H,2,4,6-10H2,1,3H3/b11-5+/t13-,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYKYCDSGQGTRJ-INLOORNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC1(C2CCC(C2)C1=C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CC[C@]1([C@H]2CC[C@H](C2)C1=C)C)/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601121647
Record name rel-(2E)-2-Methyl-5-[(1R,2R,4S)-2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl]-2-penten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601121647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Almost colourless, viscous liquid; Very rich, warm-woody, sweet, tenacious odour.
Record name Santalol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Santalol (alpha & beta)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/917/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; soluble in oils; poorly soluble in propylene glycol and glycerin., Miscible at room temperature (in ethanol)
Record name Santalol (alpha & beta)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/917/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.965-0.975
Record name Santalol (alpha & beta)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/917/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

73890-74-1, 11031-45-1
Record name rel-(2E)-2-Methyl-5-[(1R,2R,4S)-2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl]-2-penten-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73890-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Santalol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name rel-(2E)-2-Methyl-5-[(1R,2R,4S)-2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl]-2-penten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601121647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Santalol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.136
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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